molecular formula C21H28N2O B4222414 (3,3-Dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)-(4-phenylpiperazin-1-yl)methanone

(3,3-Dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)-(4-phenylpiperazin-1-yl)methanone

Cat. No.: B4222414
M. Wt: 324.5 g/mol
InChI Key: FQCZJYGCHWWGKJ-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-2-methylidene-1-bicyclo[221]heptanyl)-(4-phenylpiperazin-1-yl)methanone is a complex organic compound with a unique bicyclic structure This compound is characterized by its bicyclo[221]heptane core, which is substituted with a dimethyl-methylene group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane with a suitable acylating agent to introduce the carbonyl group. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: (3,3-Dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)-(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3,3-Dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)-(4-phenylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Camphene: A monoterpene with a similar bicyclic structure but different functional groups.

    β-Pinene: Another bicyclic compound with a similar core structure but distinct chemical properties.

Uniqueness: (3,3-Dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)-(4-phenylpiperazin-1-yl)methanone is unique due to its combination of a bicyclic core with a phenylpiperazine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-16-20(2,3)17-9-10-21(16,15-17)19(24)23-13-11-22(12-14-23)18-7-5-4-6-8-18/h4-8,17H,1,9-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCZJYGCHWWGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,3-Dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)-(4-phenylpiperazin-1-yl)methanone
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(3,3-Dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)-(4-phenylpiperazin-1-yl)methanone
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(3,3-Dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)-(4-phenylpiperazin-1-yl)methanone
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(3,3-Dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)-(4-phenylpiperazin-1-yl)methanone
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(3,3-Dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)-(4-phenylpiperazin-1-yl)methanone
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(3,3-Dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)-(4-phenylpiperazin-1-yl)methanone

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